molecular formula C12H16N2O2S B2567751 N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941938-64-3

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2567751
CAS No.: 941938-64-3
M. Wt: 252.33
InChI Key: ZDDWHMUKIMOILI-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which includes an isopropyl group, a methylthio group, and an oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of isopropylamine with 3-(methylthio)benzoyl chloride, followed by the addition of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, catalysts like palladium on carbon

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-isopropyl-N2-(3-(methylthio)phenyl)acetamide
  • N1-isopropyl-N2-(3-(methylthio)phenyl)urea
  • N1-isopropyl-N2-(3-(methylthio)phenyl)carbamate

Uniqueness

N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide stands out due to its unique oxalamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDWHMUKIMOILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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